Betamethasone-21-propionate-d5 CAS number and chemical structure
Betamethasone-21-propionate-d5 CAS number and chemical structure
An In-Depth Technical Guide to Betamethasone-21-propionate-d5
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Betamethasone-21-propionate-d5. It delves into the compound's core attributes, its critical role in modern analytical chemistry, and practical methodologies for its application.
Introduction: Beyond the Analyte
Betamethasone-21-propionate is a corticosteroid and a known impurity and degradation product of Betamethasone Dipropionate.[1][2] While the parent compound is of significant interest, the deuterated isotopologue, Betamethasone-21-propionate-d5, occupies a crucial niche in quantitative analysis. Its primary utility lies in its function as an exceptionally reliable internal standard for bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[3]
The incorporation of five deuterium atoms into the propionate moiety creates a molecule that is chemically almost identical to its non-labeled counterpart but is 5 Daltons heavier. This mass shift is the key to its function, allowing it to be distinguished by a mass spectrometer while behaving virtually identically during sample extraction, chromatography, and ionization.[4] This guide will elucidate the properties, synthesis rationale, and application of this indispensable analytical tool.
Core Chemical and Physical Properties
A precise understanding of a reference standard's fundamental properties is paramount for its effective use. The key identifiers for Betamethasone-21-propionate-d5 are summarized below.
| Property | Value | Source(s) |
| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate-d5 | [1][5] |
| CAS Number | Not Available (NA) | [6] |
| Unlabeled CAS No. | 75883-07-7 | [6][7] |
| Molecular Formula | C₂₅H₂₈D₅FO₆ | [6][7] |
| Molecular Weight | 453.56 g/mol | [6][7] |
| Unlabeled Mol. Wt. | 448.52 g/mol | [1] |
| Category | Stable Isotope Labeled Compound, Glucocorticoid | [6][7] |
Chemical Structure
The structure of Betamethasone-21-propionate consists of the core betamethasone steroid skeleton with a propionate group esterified at the C21 position. In the d5 isotopologue, the five hydrogen atoms on the propionyl group's ethyl chain are replaced by deuterium.
Canonical SMILES (for unlabeled compound): CCC(=O)OCC(=O)C1(C(C[C@@H]2C1(CC=CC43C)F)O)C)C)O[1]
InChI Key (for unlabeled compound): ALINSFFSOAHJII-XGQKBEPLSA-N[5]
The Principle of Stable Isotope Dilution
Expertise & Experience: The superiority of a stable isotope-labeled (SIL) internal standard (IS) over a structurally analogous but chemically different IS cannot be overstated. In quantitative mass spectrometry, the goal is to account for and normalize any analyte loss during sample processing and fluctuations in instrument response. A SIL IS is the ideal tool for this purpose. Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement effects from the sample matrix.[3][4] This co-behavior ensures that the ratio of the analyte signal to the IS signal remains constant, providing highly accurate and precise quantification.
The following diagram illustrates the fundamental workflow of using a SIL internal standard in a quantitative bioanalytical assay.
Caption: Fundamental workflow using a stable isotope-labeled internal standard.
Synthesis and Characterization Rationale
While specific synthesis routes for commercial standards are proprietary, a logical approach for preparing Betamethasone-21-propionate-d5 involves the selective acylation of betamethasone. The synthesis of the parent compound, betamethasone dipropionate, proceeds through steps including cyclization, selective hydrolysis, and 21-acylation.[8][9] A similar final step can be envisioned for the deuterated mono-propionate, utilizing a deuterated acylating agent like propionic-d5 anhydride or propionyl-d5 chloride to introduce the labeled ester at the C21 hydroxyl group of betamethasone.
Structural Confirmation: Post-synthesis, the identity and purity of the compound must be rigorously confirmed.
-
Mass Spectrometry (MS): ESI-MS in positive ion mode would confirm the molecular weight. The protonated molecular ion [M+H]⁺ is expected at m/z 454.5. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of hydrogen fluoride (HF) and water, which are common for corticosteroids.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of signals corresponding to the propionate ethyl group, while ²H (Deuterium) NMR would show signals in that region. ¹³C NMR would confirm the integrity of the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) from ketones and esters, and carbon-fluorine (C-F) functional groups.[11]
Application in a Validated Bioanalytical Method
Betamethasone-21-propionate-d5 is essential for developing robust methods to quantify betamethasone-21-propionate in complex biological matrices, a common requirement in pharmacokinetic or metabolism studies.
Example Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol is a representative methodology for the quantitative determination of betamethasone-21-propionate.
1. Preparation of Standards and Internal Standard:
-
Prepare a primary stock solution of Betamethasone-21-propionate and Betamethasone-21-propionate-d5 in methanol.
-
Create a series of calibration standards by spiking blank human plasma with the analyte stock solution.
-
Prepare a working internal standard (IS) solution (e.g., 50 ng/mL in methanol).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile).
3. LC-MS/MS Analysis:
The following diagram outlines the key steps of the analytical workflow.
Caption: Detailed workflow for the bioanalysis of Betamethasone-21-propionate.
Instrumental Conditions (Example):
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte (B-21-P): Q1: 449.2 -> Q3: 429.2 IS (B-21-P-d5): Q1: 454.2 -> Q3: 434.2 |
Note: MRM transitions are predictive based on the molecular weight and common fragmentation patterns (initial loss of HF).[10] These must be optimized empirically.
4. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Betamethasone-21-propionate-d5 is a high-fidelity analytical tool indispensable for the accurate quantification of its unlabeled analogue in complex matrices. Its design as a stable isotope-labeled internal standard leverages fundamental principles of mass spectrometry to correct for experimental variability, thereby ensuring the integrity and reliability of bioanalytical data. The methodologies described in this guide provide a framework for its effective implementation in research and regulated drug development environments.
References
- Bredehöft, M., Thevis, M., & Schänzer, W. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC.
-
PubChem. (n.d.). Betamethasone 21-propionate. National Center for Biotechnology Information. Available from: [Link]
-
Vegesna, S., et al. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. African Journal of Biomedical Research, 27(4S). Available from: [Link]
-
Pharmaffiliates. (n.d.). Betamethasone 21-Propionate-d5. Available from: [Link]
- Google Patents. (n.d.). CN112358522A - Method for refining betamethasone dipropionate and betamethasone dipropionate.
-
Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis of Betamethasone Dipropionate. Available from: [Link]
-
Risteska, H., et al. (2022). Determination of Betamethasone residues on manufacturing equipment surfaces and PDE calculation in cleaning validation processes. Macedonian Pharmaceutical Bulletin, 68(1), 51-59. Available from: [Link]
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